molecular formula C42H66F3N13O12 B12415927 Neuropeptide SF(mouse,rat) (TFA)

Neuropeptide SF(mouse,rat) (TFA)

Cat. No.: B12415927
M. Wt: 1002.0 g/mol
InChI Key: DVXZFYWESPFBAI-JQRMDQEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neuropeptide SF (mouse, rat) (TFA) involves custom peptide synthesis techniques. The sequence of the peptide is Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 . The synthesis typically involves solid-phase peptide synthesis (SPPS) methods, where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide.

Industrial Production Methods: Industrial production of Neuropeptide SF (mouse, rat) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Neuropeptide SF (mouse, rat) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.

Common Reagents and Conditions:

    Coupling Reagents: HBTU, HATU, DIC

    Deprotection Reagents: TFA, piperidine

    Oxidation Reagents: Hydrogen peroxide, iodine

    Reduction Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Major Products Formed: The major product formed is the desired peptide sequence, Neuropeptide SF (mouse, rat) (TFA). By-products may include truncated or misfolded peptides, which are typically removed during purification .

Scientific Research Applications

Neuropeptide SF (mouse, rat) (TFA) has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Neuropeptide Y (human, rat, mouse) (TFA)
  • N-Acetyl [Leu28, Leu31] neuropeptide Y (24–36)
  • Neuropeptide Y (13-36), amide, human
  • Neuropeptide FF (NPFF)

Comparison: Neuropeptide SF (mouse, rat) (TFA) is unique in its high affinity for NPFF1 and NPFF2 receptors, with Ki values of 48.4 nM and 12.1 nM, respectively . This distinguishes it from other neuropeptides, such as Neuropeptide Y, which targets different receptors and has different physiological effects. Neuropeptide SF’s ability to modulate ASIC3 currents further highlights its distinct mechanism of action compared to other neuropeptides .

Properties

Molecular Formula

C42H66F3N13O12

Molecular Weight

1002.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C40H65N13O10.C2HF3O2/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24;3-2(4,5)1(6)7/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46);(H,6,7)/t22-,23-,25-,26-,27-,28-,29-,30-;/m0./s1

InChI Key

DVXZFYWESPFBAI-JQRMDQEZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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